5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one
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Overview
Description
5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one is a six-membered cyclic urethane, belonging to the class of oxazinanones. These compounds are known for their significant biological activities and are often found as key structural units in bioactive natural products and pharmaceutically important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under metal-free conditions and uses methanol as the solvent, resulting in good yields .
Another method involves the use of carbonate chemistry, where 3-amino-1-propanols react with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction is carried out in neat conditions, with ethylene carbonate acting both as a solvent and reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and environmentally friendly processes. The use of silica-supported HClO4 and carbonate chemistry are both suitable for large-scale production due to their high yields and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert it into different cyclic amines.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazinanone ring is retained, but substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinanones, cyclic amines, and other heterocyclic compounds .
Scientific Research Applications
5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3-oxazinan-2-one
- 5-Ethyl-1,3-oxazinan-2-one
- 5-Butyl-1,3-oxazinan-2-one
Uniqueness
5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and enhanced biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5452-82-4 |
---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5-butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H21NO2/c1-4-6-7-11(5-2)8-12(3)10(13)14-9-11/h4-9H2,1-3H3 |
InChI Key |
VONIYWDZTQIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C(=O)OC1)C)CC |
Origin of Product |
United States |
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